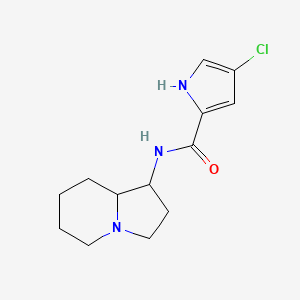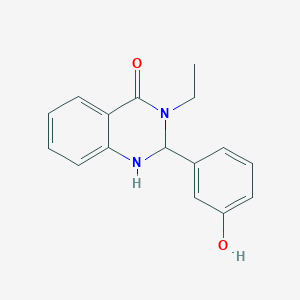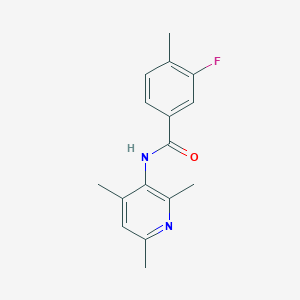
1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea, also known as DFPUM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFPUM is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to have antioxidant properties, which can help protect cells from oxidative damage and reduce inflammation.
Advantages and Limitations for Lab Experiments
1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea and its potential side effects.
In conclusion, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea is a promising compound that has shown potential in various fields of scientific research. Its unique structure and biochemical properties make it a subject of interest for researchers investigating novel therapeutic agents. Further studies are needed to fully understand its potential and limitations, and to explore its potential as a therapeutic agent for other diseases.
Synthesis Methods
1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea can be synthesized through a multistep process involving the reaction of 2,6-difluoroaniline with furan-3-carbaldehyde, followed by the reaction with urea. The final product is obtained after purification and characterization using spectroscopic techniques.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to reduce inflammation and oxidative stress in animal models. In neurodegenerative disease research, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has shown potential in improving cognitive function and reducing neuroinflammation.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-9-2-1-3-10(14)11(9)16-12(17)15-6-8-4-5-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRERILEQWDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


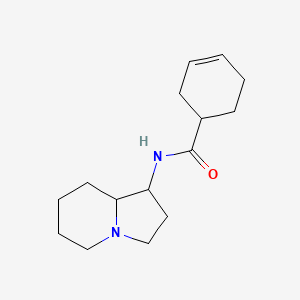
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7526861.png)
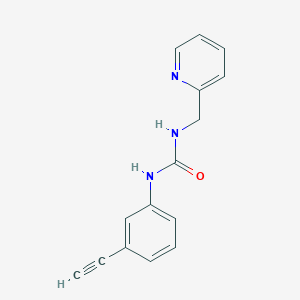
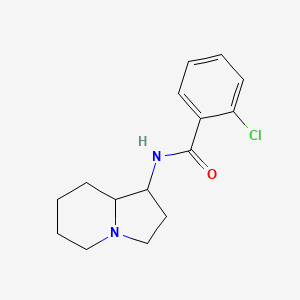
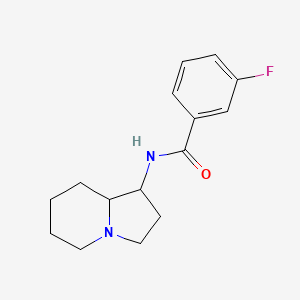
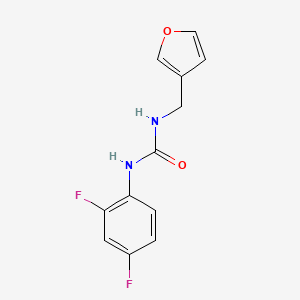
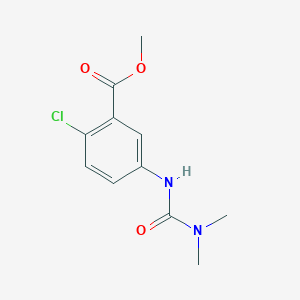
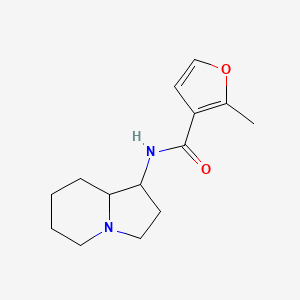
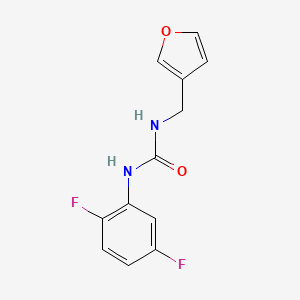
![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
